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molecular formula C6H4Cl2O B042033 3,4-Dichlorophenol CAS No. 95-77-2

3,4-Dichlorophenol

Cat. No. B042033
M. Wt: 163 g/mol
InChI Key: WDNBURPWRNALGP-UHFFFAOYSA-N
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Patent
US04005151

Procedure details

3,4-Dichloroaniline was treated with 60% of aqueous sulfuric acid solution which was recovered from Example 5 by a method similar to that described in Example 5. After diazotization, inorganic crystals formed in the diazotization was removed by filtration and the filtrate thus obtained as hydrolyzed and treated by a method similar to those described in Example 5. 32.4 Grams of 3,4-dichlorophenol (118° - 122° C/10 mmHg) was obtained. The yield was found to be 80.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])N.S(=O)(=O)(O)[OH:11]>>[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recovered from Example 5 by a method similar to
CUSTOM
Type
CUSTOM
Details
After diazotization, inorganic crystals formed in the diazotization
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate thus obtained as hydrolyzed and
ADDITION
Type
ADDITION
Details
treated by a method similar to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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